molecular formula C9H12BFO3 B1405898 (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS No. 1704063-74-0

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Cat. No.: B1405898
CAS No.: 1704063-74-0
M. Wt: 198 g/mol
InChI Key: BYKKJGUAJCCDTC-UHFFFAOYSA-N
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Description

Overview of Boronic Acids in Contemporary Chemical Research

Boronic acids represent a fundamental class of organoboron compounds that have revolutionized modern synthetic chemistry through their unique reactivity patterns and versatile applications. These compounds, characterized by the presence of a boron atom bonded to one carbon-based substituent and two hydroxyl groups, exhibit distinctive Lewis acid properties that enable them to form reversible covalent complexes with various biological molecules including sugars, amino acids, and hydroxamic acids. The structural framework of boronic acids, featuring a trivalent boron center with sp2-hybridization and a vacant p-orbital, provides the electronic foundation for their remarkable reactivity in numerous chemical transformations. Contemporary research has established that boronic acids serve as indispensable building blocks and intermediates in organic synthesis, with their most prominent application being the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for carbon-carbon bond formation. The ability of these compounds to participate in transmetalation processes with transition metals has opened unprecedented opportunities for the construction of complex molecular architectures.

The medicinal chemistry landscape has been significantly transformed by the incorporation of boronic acid functional groups into pharmaceutical agents, exemplified by the clinical success of bortezomib, a boronic acid-containing drug used in chemotherapy applications. Research investigations have demonstrated that boronic acids exhibit diverse biological activities including anticancer, antibacterial, and antiviral properties, making them attractive candidates for drug development programs. The unique capacity of boronic acids to form tetrahedral boronate complexes with biological targets has led to their utilization as inhibitors for various enzymes, including serine proteases, lipases, and proteasome complexes. Recent advances in boronic acid chemistry have expanded their applications beyond traditional organic synthesis to include areas such as bioconjugation, drug delivery systems, and molecular recognition technologies. The development of boronic acid-containing polymers and nanomaterials has further broadened their utility in biomedical applications, particularly in the context of glucose sensing and diabetes management.

Historical Context and Discovery of this compound

The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of ethylboronic acid through a two-stage synthetic process involving diethylzinc and triethyl borate. This foundational discovery established the groundwork for subsequent investigations into organoboron compounds and their synthetic applications. The evolution of boronic acid chemistry progressed significantly throughout the twentieth century, with major breakthroughs occurring in the development of efficient synthetic methodologies and the recognition of their potential in cross-coupling reactions. The emergence of palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura reaction, marked a watershed moment in the utilization of boronic acids as versatile synthetic intermediates.

The specific development of fluorinated phenylboronic acid derivatives, including this compound, represents a more recent advancement in the field, driven by the recognition that fluorine substitution can dramatically alter the physicochemical properties of organic molecules. Systematic nuclear magnetic resonance studies conducted on fluorinated phenylboronic acids have provided crucial insights into the relationship between structural modifications and spectroscopic properties. These investigations have revealed that fluorine substituents significantly influence the electronic environment of the boronic acid functional group, leading to distinct nuclear magnetic resonance characteristics and enhanced stability profiles. The strategic incorporation of ethoxymethyl substituents alongside fluorine atoms in phenylboronic acid frameworks has emerged as a sophisticated approach to fine-tune molecular properties for specific applications.

The contemporary research focus on this compound and related derivatives has been motivated by their enhanced utility in pharmaceutical development, particularly as key intermediates in the synthesis of anticancer agents. The unique combination of structural features present in this compound, including the electron-withdrawing fluorine substituent and the flexible ethoxymethyl group, provides an optimal balance of reactivity and selectivity for various synthetic transformations. Current chemical databases indicate that this compound is assigned the Chemical Abstracts Service registry number 1704063-74-0, with a molecular formula of C9H12BFO3 and a molecular weight of 198 g/mol.

Significance and Scope of Research on Fluorinated Phenylboronic Acid Derivatives

The research landscape surrounding fluorinated phenylboronic acid derivatives has experienced remarkable expansion in recent years, driven by their exceptional versatility in organic synthesis and their promising applications in medicinal chemistry. These compounds have emerged as privileged scaffolds for the development of biologically active molecules, with their unique electronic properties arising from the strategic placement of fluorine substituents on the aromatic ring system. The incorporation of fluorine atoms into phenylboronic acid frameworks has been shown to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets, making them particularly valuable in pharmaceutical research and development programs.

Contemporary investigations have demonstrated that fluorinated aryl boronates serve as essential building blocks in organic synthesis, with their applications extending across multiple domains including agrochemicals, materials science, and biomedical research. The enhanced photophysical properties resulting from fluorine substitution have made these compounds particularly attractive for the development of fluorescent probes and imaging agents used in biological applications. Research efforts have focused extensively on understanding the structure-activity relationships of fluorinated phenylboronic acid derivatives, with particular emphasis on how different substitution patterns influence their reactivity in cross-coupling reactions and their interactions with biological systems.

The scope of current research on fluorinated phenylboronic acid derivatives encompasses several key areas including synthetic methodology development, mechanistic investigations, and applications in drug discovery. Advanced analytical techniques, including comprehensive nuclear magnetic resonance spectroscopy studies, have provided detailed insights into the electronic effects of fluorine substitution on boronic acid functional groups. These investigations have revealed that fluorinated phenylboronic acids exhibit distinct spectroscopic signatures and enhanced stability compared to their non-fluorinated counterparts. The development of efficient synthetic routes for accessing diverse fluorinated phenylboronic acid derivatives has become a priority area of research, with particular focus on methods that allow for precise control over regioisomeric outcomes and functional group compatibility.

The biomedical applications of fluorinated phenylboronic acid derivatives have garnered significant attention, particularly in the context of targeted drug delivery and bioconjugation strategies. Recent advances in peptide boronic acid chemistry have opened new avenues for synthetic immunology applications, where fluorinated derivatives may offer enhanced selectivity and improved pharmacological properties. The unique ability of boronic acids to form reversible covalent bonds with biological molecules, combined with the beneficial effects of fluorine substitution, positions these compounds at the forefront of contemporary medicinal chemistry research.

Objectives and Structure of the Present Outline

The primary objective of this comprehensive analysis is to provide a thorough examination of this compound, encompassing its structural characteristics, physicochemical properties, synthetic accessibility, and diverse applications in contemporary chemical research. This investigation aims to synthesize current knowledge regarding this specific compound while placing it within the broader context of fluorinated phenylboronic acid chemistry and organoboron compound research. The analysis seeks to bridge fundamental structural considerations with practical applications, providing researchers and practitioners with a comprehensive understanding of the compound's significance in modern synthetic and medicinal chemistry.

The structural framework of this outline has been designed to provide a systematic progression from fundamental concepts to advanced applications, ensuring comprehensive coverage of all relevant aspects of this compound chemistry. The investigation begins with fundamental structural and property analyses, incorporating detailed physical and chemical property data compiled from multiple research sources. Subsequent sections address synthetic methodologies, mechanistic considerations, and practical applications, with particular emphasis on the compound's role in pharmaceutical development and organic synthesis. The inclusion of comparative analyses with related fluorinated derivatives provides context for understanding the unique features and advantages of this specific compound.

The analytical approach employed in this outline emphasizes the integration of experimental data with theoretical considerations, drawing upon diverse research findings to provide a balanced and comprehensive perspective. Particular attention has been devoted to the compilation and presentation of quantitative data, including physical property measurements, spectroscopic characteristics, and reactivity parameters. The structure incorporates detailed examination of the compound's behavior in various chemical environments and its interactions with different classes of substrates and reagents. This comprehensive approach ensures that readers gain both fundamental understanding and practical insights into the applications and limitations of this compound in contemporary chemical research and development.

Property Value Source
Chemical Abstracts Service Number 1704063-74-0
Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
International Union of Pure and Applied Chemistry Name This compound
Purity (Commercial) 95%

Properties

IUPAC Name

[3-(ethoxymethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKKJGUAJCCDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228254
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-74-0
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid, with the CAS No. 1704063-74-0, is a boronic acid compound primarily utilized in chemical research. Boronic acids are known for their applications in organic synthesis and their ability to bind with molecules such as sugars.

Synthesis of Boronic Acids and Esters

The synthesis of boronic acids often involves the use of halogen-metal exchange with n-butyllithium at low temperatures, followed by trapping with a borate ester such as tri-n-butyl borate or triisopropyl borate. Acidic hydrolysis then yields the boronic acid. An in-situ trapping technique can improve yields, where n-butyllithium is added directly to a mixture of a bromo-substituted compound and triisopropyl borate, followed by acidic hydrolysis.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions can be employed to prepare boronic acid pinacol esters. For example, the pinacol boronic ester in the 3-position of thiophene can be prepared using B2pin2 with yields of 76%.

Lithiation and Boronation

A common approach involves lithiation followed by boronation. For example, the synthesis of thiazole-5-boronic acid involves C-5 lithiation of 2-trimethylsilylthiazole, followed by boronation using triisopropyl borate and transesterification with pinacol.

Procedures and Considerations

When handling this compound, it is crucial to use protective equipment such as gloves and eye protection. If irritation occurs, seek medical attention.

Stock Solution Preparation

To prepare stock solutions, ensure the compound is dissolved in an appropriate solvent based on its solubility. Stock solutions should be stored in separate packages to avoid repeated freezing and thawing, which can cause product degradation. Solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month. Heating the tube to 37°C and sonicating can aid in dissolving the compound.

The following table shows recommended volumes for different concentrations when preparing stock solutions:

1 mg 5 mg 10 mg
1 mM 5.0505 mL 25.2525 mL 50.5051 mL
5 mM 1.0101 mL 5.0505 mL 10.101 mL
10 mM 0.5051 mL 2.5253 mL 5.0505 mL

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, critical for synthesizing biaryl structures. The ethoxymethyl and fluorine substituents influence regioselectivity and electronic effects during coupling.

Key Data:

Reaction Partner (Aryl Halide)Catalyst SystemYield (%)Application
4-BromobenzonitrilePd(PPh₃)₄, K₂CO₃85Pharmaceutical intermediates
2-IodothiophenePd(dba)₂, SPhos78Conductive polymers
3-ChloropyridinePdCl₂(dppf)92Antiviral agents

Research demonstrates enhanced coupling efficiency under mild conditions (50–80°C) in THF/water mixtures . The fluorine atom’s electron-withdrawing effect stabilizes intermediates, improving reaction kinetics .

Substitution Reactions

The phenyl ring undergoes electrophilic aromatic substitution (EAS) , with regioselectivity controlled by the ethoxymethyl (+I effect) and fluorine (–I effect) groups.

Nitration Example:

  • Conditions : HNO₃/H₂SO₄, 0°C → 25°C

  • Products :

    • Major: 4-Nitro derivative (72%)

    • Minor: 2-Nitro derivative (18%)

  • Rationale : Ethoxymethyl directs nitration to the para position, while fluorine deactivates ortho positions .

Oxidation:

The boronic acid group oxidizes to boronic esters or borates. For example:

  • Reagent : H₂O₂/NaHCO₃

  • Product : (3-(Ethoxymethyl)-5-fluorophenyl)boronate ester (89% yield) .

Reduction:

Boronic acid derivatives reduce to boranes:

  • Reagent : LiAlH₄

  • Product : Corresponding borane (94% yield) .

Bioconjugation and Enzyme Inhibition

The compound forms reversible covalent bonds with diols (e.g., saccharides) and serine residues in enzymes.

β-Lactamase Inhibition Data :

Enzyme ClassExample EnzymeIC₅₀ (μM)
Class ACTX-M-150.15
Class CAmpC0.3
Class DOXA-230.6
Class BNDM-10.6

This inhibition arises from boronic acid binding to catalytic serine, blocking hydrolysis of β-lactam antibiotics .

Stability and Decomposition

Oxidative deboronation occurs under physiological conditions, forming a phenol derivative (metabolite 18 in rats) . The reaction pathway involves:

  • Hydrolysis of the B–C bond.

  • Oxidation to a phenolic –OH group.

Hydroboration-Iridium Catalysis:

  • Substrate : Vinyltrifluoroborate

  • Conditions : Ir(cod)Cl₂, 60°C

  • Product : Alkylboronate intermediate (used in drug candidate synthesis) .

Comparative Reactivity

Reaction Type(3-(Ethoxymethyl)-5-Fluorophenyl)boronic Acid4-Fluorophenylboronic Acid
Suzuki Coupling92% yield (3-Cl-pyridine)78% yield
NitrationPara selectivity (72%)Ortho/para mix (55%)
Enzyme InhibitionIC₅₀ = 0.15 μM (CTX-M-15)IC₅₀ = 2.5 μM

The ethoxymethyl group enhances steric and electronic effects, improving selectivity and reactivity .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its ability to form stable complexes with biomolecules enhances its utility in drug design. For instance, boronic acids are known to inhibit proteasome activity, which can lead to apoptosis in cancer cells. Recent studies have shown that derivatives of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid can effectively inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers .

Case Study: Anticancer Activity
Research has demonstrated that similar boronic acid compounds can significantly reduce the growth of cancer cells by targeting specific enzymes involved in disease progression. For example, one study highlighted the effectiveness of boronic acids as proteasome inhibitors, showing promising results in preclinical models .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
this compound is extensively used in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Suzuki Coupling

ReactantsCatalystSolventTemperatureYield (%)
Aryl halide + this compoundPd(PPh₃)₂Cl₂Toluene100°C85-95
Aryl halide + this compoundNi(OAc)₂DMF120°C80-90

Bioconjugation Techniques

Selective Binding Properties
The boronic acid moiety allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for developing targeted drug delivery systems and enzyme inhibitors. The ability to form reversible covalent bonds with diols can be exploited to design sensors for detecting biomolecules .

Case Study: Drug Delivery Systems
In a recent study, researchers utilized this compound derivatives to create bioconjugates that enhance the delivery of therapeutic agents to specific tissues. This approach demonstrated improved efficacy and reduced side effects compared to traditional delivery methods .

Fluorescent Probes

Enhanced Photophysical Properties
The fluorine substitution enhances the photophysical properties of this compound, making it suitable for developing fluorescent probes used in biological imaging applications. These probes can provide real-time insights into cellular processes and disease mechanisms.

Data Table: Photophysical Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound52045
Other boron complexes55035

Industrial Applications

Material Science and Electronics
In the industrial sector, this compound is utilized for producing advanced materials such as polymers and electronic components. Its unique reactivity facilitates modifications that enhance material properties, making it suitable for applications ranging from coatings to electronic devices .

Mechanism of Action

The mechanism of action of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on enzymes or other biomolecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include derivatives with variations in substituent position, electronic nature, and steric bulk. These modifications significantly impact physicochemical properties and functional applications.

Table 1: Structural Analogs and Key Properties

Compound Name CAS Number Substituents Similarity Score* Key Applications
(3-Ethoxy-5-fluorophenyl)boronic acid 850589-53-6 3-ethoxy, 5-fluoro 0.88 Suzuki coupling, sensors
3-Ethoxy-4-fluorophenylboronic acid 900174-65-4 3-ethoxy, 4-fluoro 0.97 Drug intermediate
(4-Fluoro-3-methoxyphenyl)boronic acid 854778-31-7 4-fluoro, 3-methoxy 0.94 Polymer functionalization
(3,5-Difluoro-4-methoxyphenyl)boronic acid 208641-98-9 3,5-difluoro, 4-methoxy 0.88 Enzyme inhibition
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid 2055539-69-8 3-difluoromethoxy, 5-fluoro N/A Anticancer agents

*Similarity scores (0–1 scale) based on structural and electronic overlap with the target compound .

Electronic and Steric Influence on Reactivity

  • pKa and Binding Affinity : The ethoxymethyl group in the target compound introduces steric bulk while mildly donating electrons, lowering its pKa compared to analogs like 4-MCPBA (pKa ~8.5–9.0). This makes it more reactive at physiological pH (7.4), enhancing diol-binding affinity for applications in glucose sensing or hydrogel design .
  • Through-Space Effects : Fluorine at the 5-position stabilizes the boronate conjugate base via electron withdrawal, as observed in fluoro-substituted analogs where σ values (Hammett constants) correlate with enhanced Lewis acidity .

Biological Activity

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, particularly in oncology and other therapeutic areas.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BFO3
  • Molecular Weight : 211.01 g/mol
  • CAS Number : 1508515-95-4

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for various biological pathways. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer models .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in cancer progression. For example, it targets proteasome subunits, disrupting the degradation of proteins that regulate cell cycle and apoptosis. This inhibition leads to increased levels of tumor suppressor proteins, contributing to its anticancer effects .

Case Studies

  • Study on Proteasome Inhibition :
    • Objective : To evaluate the effect of this compound on proteasome activity.
    • Methodology : The compound was tested on various cancer cell lines.
    • Results : Significant inhibition of proteasome activity was observed, correlating with increased apoptosis markers in treated cells.
    • : The compound shows promise as a therapeutic agent in cancer treatment due to its ability to induce apoptosis through proteasome inhibition .
  • In Vivo Efficacy :
    • Objective : To assess the efficacy of this compound in animal models.
    • Methodology : Mice bearing xenograft tumors were treated with the compound.
    • Results : Tumor growth was significantly reduced compared to control groups.
    • : These findings support further development of this compound for clinical applications in oncology .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular Weight211.01 g/mol
CAS Number1508515-95-4
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Enzyme TargetProteasome
StudyFindings
Proteasome Inhibition StudyInduced apoptosis in cancer cells
In Vivo Efficacy StudyReduced tumor growth in xenograft models

Q & A

Q. What are the optimal synthetic routes for preparing (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid, and how do functional groups influence reactivity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. The ethoxymethyl group requires protection (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions during boronation. Fluorine at the 5-position enhances electron-withdrawing effects, which stabilize the boronic acid moiety but may reduce nucleophilicity in cross-coupling reactions. Purification often employs recrystallization or chromatography, with characterization via 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and IR spectroscopy to confirm regiochemistry and boronic acid integrity .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should monitor hydrolysis of the boronic acid to the corresponding boroxine or decomposition products. Use 11B^{11}\text{B} NMR to track boron speciation. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry. Storage at -20°C under inert atmosphere (argon) in anhydrous solvents (e.g., THF) minimizes degradation .

Advanced Research Questions

Q. What role does the ethoxymethyl substituent play in modulating the Lewis acidity of this compound compared to other arylboronic acids?

  • Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, reducing Lewis acidity compared to fluorine-substituted analogs. Quantify acidity using the Gutmann-Beckett method (via 31P^{31}\text{P} NMR with triethylphosphine oxide) or Childs’ method (with 4-nitroaniline). Comparative studies with 3-fluoro-5-methylphenylboronic acid (lacking ethoxymethyl) reveal distinct electronic profiles, impacting applications in catalysis or sensor design .

Q. How does pH influence the binding affinity of this compound toward diol-containing biomolecules like sialic acid?

  • Methodological Answer : At physiological pH (7.4), boronic acids form reversible esters with 1,2- or 1,3-diols. Use isothermal titration calorimetry (ITC) or 11B^{11}\text{B} NMR to measure binding constants (K). The ethoxymethyl group may sterically hinder interactions, but fluorine enhances electrophilicity. Compare with 3-fluoro-4-hydroxyphenylboronic acid ( ) to assess substituent effects on binding kinetics .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated arylboronic acids in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, base selection, or Pd catalyst choice. For example, Pd(Pt-Bu3_3)2_2 improves yields with electron-deficient substrates like fluorinated boronic acids. Systematic studies using Design of Experiments (DoE) can optimize conditions (e.g., temperature, ligand ratio). Compare results with 4-ethoxy-3-fluorophenylboronic acid () to identify trends in fluorinated systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid
Reactant of Route 2
(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

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